3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide
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Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin class of compounds. These are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Molecular Structure Analysis
The compound contains a triazole ring fused with a quinazoline ring, which is a common structural feature in many biologically active compounds . The presence of fluorophenyl and methoxyphenyl groups could potentially influence the compound’s biological activity.Scientific Research Applications
H1-Antihistaminic Agents
A series of compounds related to 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide have been explored for their H1-antihistaminic activity. These compounds, including various [1,2,4]triazolo[4,3-a]quinazolin-5-ones, have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their potential as a new class of H1-antihistaminic agents. This group of compounds has shown comparable or superior efficacy to standard antihistamines like chlorpheniramine maleate, with some exhibiting lower levels of sedation, making them promising candidates for further development in this therapeutic area (Alagarsamy et al., 2009) (Alagarsamy et al., 2008) (Alagarsamy et al., 2007).
Anticancer Activity
Related compounds in the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family have been investigated for their anticancer properties. A study involving the synthesis of urea derivatives from 1,2,4-triazolo[4,3-a]-quinoline derivatives reported some compounds exhibiting significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in the field of cancer research, where these compounds could serve as leads or frameworks for developing new anticancer agents (Reddy et al., 2015).
Inhibitory Activity on SHP2 Protein
Some compounds closely related to this compound have shown inhibitory activity on SHP2 protein. These compounds, through molecular docking studies, have demonstrated favorable interactions with the SHP2 protein, suggesting their potential in targeting this protein for therapeutic purposes. SHP2 is implicated in various cellular processes and diseases, indicating the significance of these findings in the broader context of drug discovery and molecular pharmacology (Wu et al., 2021) (Wu et al., 2022).
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O3/c1-36-21-6-4-5-19(15-21)16-29-25(34)14-13-24-30-31-27-32(17-18-9-11-20(28)12-10-18)26(35)22-7-2-3-8-23(22)33(24)27/h4-6,9-12,15,22-23,27,31H,2-3,7-8,13-14,16-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMSUIDTVDDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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